molecular formula C11H8FN3O5 B5272863 Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- CAS No. 85093-36-3

Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-

Cat. No.: B5272863
CAS No.: 85093-36-3
M. Wt: 281.20 g/mol
InChI Key: PUPUYXSTDJWALU-UHFFFAOYSA-N
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Description

Historical Context of Fluoropyrimidine Research and Analog Development

The journey of fluoropyrimidine research began with the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. nih.govnih.gov This compound was designed as an antimetabolite to interfere with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. mdpi.com 5-FU quickly became a cornerstone in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck. nih.gov

However, the clinical utility of 5-FU has been hampered by several limitations. These include a short plasma half-life, non-selective cytotoxicity leading to significant side effects, and the development of drug resistance. derpharmachemica.comnih.gov These challenges spurred extensive research into the development of 5-FU analogs and prodrugs. The primary goal of these efforts has been to improve the therapeutic index of 5-FU by enhancing its tumor selectivity, overcoming resistance mechanisms, and improving its pharmacokinetic profile. nih.gov Over the decades, numerous derivatives have been synthesized and evaluated, leading to clinically used drugs such as tegafur, carmofur, and floxuridine. japsonline.com These modifications often involve substitutions at the N1 and N3 positions of the uracil (B121893) ring to create prodrugs that can be converted to 5-FU in the body, ideally with a degree of tumor selectivity. nih.gov

Rationale for the Design and Investigation of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil

The specific design of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil is rooted in the principles of medicinal chemistry aimed at overcoming the known drawbacks of 5-FU. The addition of a substituted benzyl (B1604629) group at the N1 position of the 5-fluorouracil molecule is a deliberate strategy to alter its physicochemical and biological properties.

The benzyl group, being lipophilic, can potentially enhance the molecule's ability to cross cell membranes, thereby improving its cellular uptake. Furthermore, the substituents on the benzyl ring—the hydroxyl (-OH) and nitro (-NO2) groups—are not arbitrary. These functional groups can influence the electronic properties of the entire molecule and may play a role in its interaction with target enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, a key interaction in biological systems, while the nitro group is a strong electron-withdrawing group that can modulate the reactivity of the molecule.

The overarching rationale for investigating this particular derivative is to explore whether the 4-hydroxy-3-nitrobenzyl moiety can confer advantageous properties to the 5-FU core. These might include enhanced cytotoxicity against cancer cells, improved selectivity, and a different metabolic pathway that could potentially circumvent known resistance mechanisms to 5-FU. The design represents a hypothesis that this specific substitution pattern will lead to a superior anticancer agent compared to the parent drug.

Significance of Investigating Novel Fluorouracil Derivatives with Benzyl Substituents in Preclinical Settings

The investigation of novel fluorouracil derivatives with benzyl substituents in preclinical settings is of considerable significance for several reasons. Preclinical studies, encompassing both in vitro and in vivo models, are the crucible where the therapeutic potential of new chemical entities is first rigorously tested.

For derivatives like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, preclinical evaluation is essential to:

Determine Cytotoxicity and Selectivity: In vitro studies using various cancer cell lines are the initial step to assess the compound's anticancer activity. These studies can provide data on the concentration of the drug required to inhibit cancer cell growth (e.g., IC50 values) and can also include normal cell lines to evaluate its selectivity. nih.gov

Elucidate Mechanisms of Action: Preclinical research aims to understand how the novel derivative exerts its effects. This could involve studies to see if it acts as a prodrug that releases 5-FU, or if the intact molecule has its own unique mechanism of action.

Evaluate Pharmacokinetic Properties: In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The presence of the benzyl group is expected to significantly influence these parameters compared to 5-FU.

Assess Antitumor Efficacy in Vivo: Ultimately, the goal is to determine if the novel derivative can inhibit tumor growth in a living organism. Preclinical tumor models provide the first indication of a compound's potential as a clinically effective anticancer drug.

The data generated from these preclinical investigations are critical for deciding whether a novel 5-FU derivative warrants further development and potential entry into clinical trials. The exploration of diverse substituents, such as the 4-hydroxy-3-nitrobenzyl group, broadens the chemical space for potential anticancer agents and contributes to the ongoing effort to develop more effective and safer cancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-[(4-hydroxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O5/c12-7-5-14(11(18)13-10(7)17)4-6-1-2-9(16)8(3-6)15(19)20/h1-3,5,16H,4H2,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUYXSTDJWALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C(=O)NC2=O)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234182
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85093-36-3
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085093363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Characterization for Research Purposes

Convergent and Linear Synthesis Pathways for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil

The synthesis of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil can be conceptualized through both convergent and linear pathways. A convergent approach involves the separate synthesis of the key building blocks—the substituted benzyl (B1604629) group and the pyrimidine (B1678525) ring—which are then coupled in a later step. In contrast, a linear synthesis would involve the sequential modification of a single starting material. For this particular molecule, a convergent approach is generally more efficient. This typically involves the preparation of a reactive 4-hydroxy-3-nitrobenzyl electrophile and its subsequent coupling with 5-fluorouracil (B62378).

The 4-hydroxy-3-nitrobenzyl moiety serves as the key electrophilic component in the convergent synthesis of the target compound. Its preparation typically begins with a commercially available substituted phenol. A common starting material is p-cresol, which can undergo nitration to introduce the nitro group at the 3-position, ortho to the hydroxyl group, yielding 4-methyl-2-nitrophenol. The methyl group can then be halogenated, most commonly through free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, to produce 4-(bromomethyl)-2-nitrophenol. This benzylic bromide is a potent electrophile suitable for the subsequent coupling reaction.

Alternatively, one could start with 4-hydroxybenzyl alcohol and perform a nitration reaction. However, controlling the regioselectivity of the nitration can be challenging, and protection of the benzylic alcohol may be necessary to prevent side reactions. Another route involves the nitration of 4-hydroxybenzaldehyde, followed by reduction of the aldehyde to the corresponding alcohol, and subsequent conversion of the alcohol to a halide.

A plausible synthetic sequence is outlined below:

StepReactant(s)Reagent(s)Product
1p-CresolHNO₃, H₂SO₄4-Methyl-2-nitrophenol
24-Methyl-2-nitrophenolN-Bromosuccinimide (NBS), AIBN4-(Bromomethyl)-2-nitrophenol

The N1-substitution of 5-fluorouracil with the 4-hydroxy-3-nitrobenzyl moiety is a critical step in the synthesis. 5-Fluorouracil has two acidic protons at the N1 and N3 positions, which can lead to a mixture of N1 and N3-alkylated products. dntb.gov.ua Achieving high regioselectivity for N1-alkylation is a common challenge in the synthesis of such derivatives. dntb.gov.ua

Several methods can be employed to favor N1 substitution. One common approach is the direct alkylation of 5-fluorouracil with the prepared 4-(bromomethyl)-2-nitrophenol in the presence of a suitable base and solvent. The choice of base and solvent can significantly influence the N1/N3 selectivity. Bases such as potassium carbonate, sodium hydride, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

To enhance N1 selectivity, a protection-deprotection strategy can be employed. The N3 position can be protected with a suitable protecting group, such as a Boc group, to direct the alkylation to the N1 position. Following the coupling reaction, the protecting group is removed to yield the desired product. Another strategy involves the silylation of 5-fluorouracil with reagents like hexamethyldisilazane (B44280) (HMDS) to generate a silylated intermediate, which can then be reacted with the benzyl bromide. aip.org

A representative coupling reaction is as follows:

5-Fluorouracil + 4-(Bromomethyl)-2-nitrophenol --(Base, Solvent)--> 5-Fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil

In an academic research setting, the optimization of reaction conditions is crucial for maximizing the yield and purity of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil. Key parameters that are typically investigated include the choice of base, solvent, reaction temperature, and reaction time.

For the N1-alkylation step, a screening of different bases and solvents would be performed. The following table summarizes potential conditions and their expected impact on the reaction outcome:

ParameterVariationExpected Impact
Base K₂CO₃, NaH, DBUThe strength and steric bulk of the base can affect the deprotonation equilibrium and the N1/N3 selectivity.
Solvent DMF, Acetonitrile, DMSOThe polarity and aprotic nature of the solvent can influence the solubility of the reactants and the rate of the SN2 reaction.
Temperature Room Temperature to 80 °CHigher temperatures may increase the reaction rate but could also lead to decomposition or the formation of side products.
Reaction Time 2 to 24 hoursMonitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

The yield of the coupling reaction can vary significantly depending on the chosen conditions. In similar N1-alkylation reactions of 5-fluorouracil reported in the literature, yields can range from moderate to good, often in the 40-70% range, depending on the complexity of the electrophile and the success in controlling regioselectivity. The purification process will also impact the final isolated yield.

Purification and Spectroscopic Elucidation Techniques for Research Batches

Following the synthesis, a multi-step purification and characterization process is necessary to ensure the identity and purity of the research-grade 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil.

The crude product obtained from the coupling reaction is typically a mixture containing the desired N1-substituted product, the N3-substituted isomer, unreacted starting materials, and other byproducts. Chromatographic techniques are essential for the separation and purification of the target compound.

Flash column chromatography is the most common method used for the purification of research-scale batches of organic compounds. nih.gov A silica (B1680970) gel stationary phase is typically used with a gradient of polar and non-polar solvents. A common solvent system for separating moderately polar compounds like N-substituted uracil (B121893) derivatives is a mixture of ethyl acetate (B1210297) and hexane. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The separation of N1 and N3 isomers can be challenging and may require careful optimization of the solvent system.

Preparative Thin Layer Chromatography (TLC) can be used for the purification of smaller quantities of the compound or for analytical purposes to identify the optimal solvent system for column chromatography.

Recrystallization may be employed as a final purification step after column chromatography to obtain a highly crystalline and pure product, provided a suitable solvent system can be identified. nih.gov

Once purified, the structure of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil must be unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the aromatic protons of the benzyl ring, the benzylic methylene (B1212753) protons (CH₂), the C6-H proton of the uracil ring, and the N3-H proton. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzyl ring. The signal for the benzylic protons would likely appear as a singlet. The C6-H proton of the uracil ring typically appears as a doublet due to coupling with the fluorine atom at the C5 position. researchgate.net

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for each carbon atom, including the carbonyl carbons of the uracil ring, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the uracil ring.

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom at the C5 position, and its chemical shift would be characteristic of a fluorine atom attached to a pyrimidine ring. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. dntb.gov.ua Characteristic absorption bands would be expected for:

O-H stretching of the phenolic hydroxyl group.

N-H stretching of the N3-H group in the uracil ring. mdpi.com

C=O stretching of the two carbonyl groups in the uracil ring. mdpi.com

N-O stretching of the nitro group.

C-F stretching of the bond between carbon and fluorine. mdpi.com

The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, confirming its identity and purity for research purposes.

Scalability Considerations for Preclinical Research Batches

The successful transition from laboratory-scale synthesis to the production of preclinical research batches of Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- requires a thorough evaluation of the synthetic route for its efficiency, robustness, and scalability. Preclinical studies necessitate gram-to-kilogram quantities of the compound with high purity and consistent quality. Therefore, a synthetic methodology must be selected and optimized to be both practical and economically viable on a larger scale.

A plausible and efficient synthetic approach for Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- involves the N1-alkylation of 5-fluorouracil. This method is generally favored for its reliability and the commercial availability of the starting materials. The key reaction is the coupling of 5-fluorouracil with a suitable 4-hydroxy-3-nitrobenzyl electrophile, typically a halide such as 4-(bromomethyl)-2-nitrophenol.

The scalability of this synthetic route hinges on several critical factors:

Starting Material Accessibility and Cost: 5-Fluorouracil is a widely available and relatively inexpensive starting material, which is advantageous for large-scale synthesis. The availability and cost of the alkylating agent, 4-(bromomethyl)-2-nitrophenol, must also be considered. If not commercially available in bulk, a scalable and cost-effective synthesis for this reagent would need to be developed.

Reaction Conditions: The choice of base and solvent is crucial for achieving high yields and selectivity for N1-alkylation. Common bases for this type of reaction include potassium carbonate or cesium carbonate, which are relatively inexpensive and easy to handle. Solvents such as dimethylformamide (DMF) or acetonitrile are often used. For large-scale production, factors such as solvent toxicity, boiling point (for ease of removal), and cost become significant. Optimization studies would aim to use the minimum effective amount of solvent and a base that is easily removed during workup.

Process Optimization and Control: Translating the synthesis to a larger scale requires careful control of reaction parameters. Temperature control is critical, as exothermic reactions can lead to side products or safety hazards in large reactors. The rate of addition of reagents may also need to be controlled to maintain a consistent reaction profile. In-process controls (IPCs), such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are essential to monitor the reaction's progress and ensure its completion.

Work-up and Purification: The purification of the final compound is a significant challenge in scaling up production. Laboratory-scale purifications often rely on column chromatography, which can be impractical and expensive for large quantities. Developing a robust crystallization procedure is often the most effective method for purifying the final product on a large scale. This involves screening various solvent systems to find conditions that provide high recovery of the product with excellent purity. The table below illustrates a hypothetical comparison between a lab-scale and a pilot-scale batch, highlighting the shift in purification strategy.

Table 1: Comparison of Laboratory-Scale vs. Pilot-Scale Synthesis Parameters

Parameter Laboratory Scale (1 g) Pilot Scale (1 kg) Rationale for Change
Reaction Vessel 100 mL Round-bottom flask 50 L Glass-lined reactor Accommodate larger volumes and provide better temperature control.
Purification Method Silica Gel Chromatography Recrystallization Chromatography is not economically viable for large quantities.
Reaction Monitoring TLC HPLC HPLC provides more accurate and quantitative data for process control.

| Product Isolation | Rotary Evaporation | Filtration and Drying Oven | More efficient for handling large volumes of solvent and solid product. |

Table 2: Hypothetical Batch Data for Preclinical Production

Batch Number Scale Reaction Time (h) Yield (%) Purity (HPLC, %)
PRE-001 100 g 12 65 97.5
PRE-002 100 g 10 72 98.2

Chemical Characterization: Comprehensive analytical characterization is required to confirm the identity and purity of the preclinical research batches. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Elemental Analysis: To confirm the elemental composition of the molecule.

Preclinical Pharmacological Investigations of 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil

In Vitro Biological Activity Studies in Cellular Models

No studies were identified that assessed the in vitro biological activity of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in cellular models.

Assessment of Antiproliferative Effects Across Diverse Cell Lines (e.g., HepG2, A549, MCF-7, SW480, 4T1)

There is no available data on the antiproliferative effects of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil across the specified cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Settings

Information regarding the ability of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil to induce apoptosis or modulate the cell cycle in preclinical models is not available in the current body of scientific literature.

Synergistic and Antagonistic Interactions with Other Research Compounds

No research has been published detailing any synergistic or antagonistic interactions between 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil and other research compounds.

In Vivo Efficacy Studies in Animal Models

There is a lack of in vivo studies investigating the efficacy of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in animal models.

Tumor Growth Inhibition in Xenograft and Syngeneic Models

No data exists on the potential of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil to inhibit tumor growth in either xenograft or syngeneic animal models.

Impact on Metastasis and Angiogenesis in Preclinical Animal Models

The impact of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil on metastasis and angiogenesis in preclinical animal models has not been documented in any available scientific research.

Pharmacodynamic Biomarker Analysis in Animal Studies

Information regarding the analysis of pharmacodynamic biomarkers in animal studies for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil is not currently available in published literature. Such studies would typically involve the measurement of molecular indicators to assess the biochemical and cellular effects of the compound. This could include the modulation of specific enzymes, signaling pathways, or the induction of apoptosis in tumor models. Without experimental data, it is not possible to detail the specific biomarkers affected by this compound.

Pharmacokinetic Profiles in Preclinical Animal Models

There is no available data on the pharmacokinetic profiles of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in preclinical animal models. The characterization of these profiles is essential to understand the compound's behavior in a biological system.

Specific studies detailing the absorption, distribution, and elimination of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in rodent models such as rats or mice have not been found. This information would be crucial for determining the bioavailability and clearance of the compound. A representative data table for such findings would typically include key pharmacokinetic parameters.

Table 1: Illustrative Pharmacokinetic Parameters in Rodent Models (Data Not Available)

Parameter Value Units
Bioavailability (F) Data not available %
Peak Plasma Concentration (Cmax) Data not available µg/mL
Time to Peak Concentration (Tmax) Data not available h
Area Under the Curve (AUC) Data not available µg*h/mL
Elimination Half-life (t1/2) Data not available h
Clearance (CL) Data not available mL/h/kg

This table is for illustrative purposes only. No actual data is available for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil.

Research on the tissue distribution and the specific mechanisms of cellular uptake for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in animal systems is not publicly available. Such studies would identify the organs and tissues where the compound accumulates and the transporters or pathways involved in its entry into cells.

Table 2: Illustrative Tissue Distribution in Rodent Models (Data Not Available)

Tissue Concentration (at specified time point)
Plasma Data not available
Liver Data not available
Kidney Data not available
Spleen Data not available
Lung Data not available
Heart Data not available
Brain Data not available

This table is for illustrative purposes only. No actual data is available for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil.

The compound 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil is structured as a potential prodrug of 5-fluorouracil (B62378). However, there are no available preclinical studies that describe its activation mechanism or the generation of its active metabolites in vivo. The intended activation would likely involve the cleavage of the benzyl (B1604629) group to release 5-fluorouracil. Identifying the enzymes and metabolic pathways responsible for this conversion would be a critical aspect of its preclinical development.

Elucidation of Molecular and Cellular Mechanisms of Action

Target Identification and Binding Studies

The anticancer effects of 5-Fluorouracil (B62378) (5-FU) are multifaceted, stemming from its ability to interfere with critical cellular processes. As a uracil (B121893) analogue, its primary mechanisms involve the inhibition of a key enzyme in DNA synthesis and its incorporation into nucleic acids. nih.govinvivogen.com

Interaction with Thymidylate Synthase and Related Enzymes

The most well-established mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS). nih.govnih.gov After entering the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). invivogen.comnih.gov FdUMP binds to thymidylate synthase, forming a stable ternary complex with the enzyme and the folate cofactor N5-10-methylenetetrahydrofolate. drugbank.comnih.gov This complex formation is time-dependent and results in the slowly reversible inactivation of the enzyme. nih.gov

The inhibition of thymidylate synthase blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govnih.gov The resulting depletion of dTMP leads to an imbalance of deoxynucleotides, which ultimately inhibits DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells. nih.govnih.gov The literature supports an approximately two-fold inverse relationship between thymidylate synthase expression and the response to 5-fluorouracil. nih.gov

DNA and RNA Incorporation Studies in Cellular Systems

Beyond its effects on thymidylate synthase, 5-FU exerts its cytotoxic effects through its incorporation into both DNA and RNA. nih.govdrugdiscoverynews.com As a pyrimidine (B1678525) analogue, 5-FU can be incorporated into RNA in place of uracil and into DNA in place of thymine. nih.gov

The incorporation of 5-FU into RNA is a significant contributor to its cytotoxicity. nih.govdrugdiscoverynews.com Studies have shown that 5-FU can be metabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species by RNA polymerase. wikipedia.org This incorporation can disrupt RNA processing and function, including the maturation of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA). nih.govnih.gov Research indicates that maximal incorporation into RNA in human colorectal cancer tissue occurs approximately 24 hours after administration. nih.gov

5-FU can also be converted to 5-fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA. nih.gov The presence of 5-FU in the genome is correlated with its cytotoxic effects in mammalian cells. nih.gov This incorporation can lead to DNA fragmentation and instability. researchgate.net Studies have demonstrated that 5-FU is incorporated at detectable levels into the DNA of human tumor tissue. nih.gov

Nucleic Acid Incorporated Metabolite Consequence of Incorporation Supporting Evidence
RNA5-fluorouridine triphosphate (FUTP)Disruption of RNA processing and function, including rRNA maturation and pre-mRNA splicing. nih.govnih.govMaximal incorporation observed at 24 hours in human colorectal cancer tissue. nih.gov
DNA5-fluorodeoxyuridine triphosphate (FdUTP)DNA fragmentation and instability, contributing to cytotoxicity. nih.govresearchgate.netDetectable levels of incorporation found in human tumor tissue. nih.gov

Identification of Novel Molecular Targets

While thymidylate synthase is the primary target of 5-FU, research has begun to identify other molecular targets that may contribute to its anticancer activity. A systematic genome-wide screen in fission yeast identified novel targets of 5-FU related to chromosome segregation and organization. nih.gov

These findings suggest that 5-FU may also exert its effects by targeting chromatin regulatory factors and histone modifiers, which are frequently mutated in human cancers. nih.gov Specifically, 5-FU treatment has been shown to reduce the levels of histone H3K9 methylation and decrease heterochromatic transcription. nih.gov Additionally, 5-FU induced the transcription of genes involved in centromere function and the attachment of spindle microtubules to kinetochores. nih.gov Further research is needed to fully elucidate the clinical significance of these novel targets.

Signal Transduction Pathway Modulation

The cellular response to 5-FU is not limited to the direct consequences of enzyme inhibition and nucleic acid incorporation. The compound also modulates various signal transduction pathways that govern cell survival and death.

Impact on Pro-survival and Pro-apoptotic Signaling Cascades

5-Fluorouracil is a known inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a key mechanism of its antitumor activity. One of the pathways implicated in 5-FU-induced apoptosis is the p53-dependent pathway, which can be triggered by the generation of mitochondrial reactive oxygen species (ROS). nih.gov

Furthermore, 5-FU has been shown to modulate the PI3K/AKT signaling pathway, a critical pro-survival pathway in many cancers. nih.gov Depletion of the protein BMI-1, in conjunction with 5-FU treatment, enhances chemosensitivity by inducing apoptosis through the inhibition of the PI3K/AKT pathway. nih.gov This suggests that the efficacy of 5-FU can be influenced by its interplay with key survival signals within the cell. The survival of cells that are dividing at the start of treatment is significantly reduced and continues to decline for several weeks after the cessation of treatment. nih.gov

Modulation of Stress Response Pathways

Cellular stress responses can influence the sensitivity of tumor cells to chemotherapeutic agents like 5-FU. One such response is oxidative stress, which is characterized by an increase in intracellular reactive oxygen species (ROS). 5-FU treatment can stimulate ROS production, and tumor cells that adapt to this oxidative stress may exhibit drug resistance. nih.gov

Additionally, 5-FU has been found to modulate the NF-κB signaling pathway. It can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) by inactivating the Akt-dependent NF-κB signal pathway. nih.gov This is achieved by inhibiting the phosphorylation of Akt, which in turn prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS). nih.gov

Signaling Pathway Effect of 5-Fluorouracil Downstream Consequence
p53-dependent pathwayActivation via mitochondrial ROS generation. nih.govInduction of apoptosis. nih.gov
PI3K/AKT pathwayInhibition (in combination with BMI-1 depletion). nih.govEnhanced chemosensitivity and apoptosis. nih.gov
NF-κB pathwayInactivation of Akt-dependent activation. nih.govInhibition of iNOS expression and NO production. nih.gov

Cellular Processes Affected by the Compound4.3.1. Autophagy Regulation and Its Role in Compound Activity4.3.2. Effects on DNA Repair Mechanisms4.3.3. Immunomodulatory Effects in Preclinical Models

Further research and publication of data specifically on "Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-" are required before a scientifically sound article on its mechanisms of action can be written.

Structure Activity Relationship Sar Studies of 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil and Analogs

Systematic Modifications of the Benzyl (B1604629) Moiety

The benzyl group at the N1 position of the uracil (B121893) ring offers a versatile scaffold for chemical modification. The nature, position, and conformation of substituents on this aromatic ring can profoundly influence the molecule's interaction with biological targets.

Impact of Hydroxyl and Nitro Group Positions on Activity

The specific placement of the hydroxyl (-OH) and nitro (-NO2) groups on the benzyl ring is crucial for biological activity. These groups influence the electronic properties of the ring and its potential for hydrogen bonding and other non-covalent interactions. Research on other aromatic compounds, such as chalcones, has demonstrated that the position of a nitro group significantly impacts biological effects. mdpi.com For instance, moving the nitro group from the ortho to the meta or para position relative to the benzylic linkage can alter the molecule's electrostatic potential and steric profile, thereby affecting its binding affinity to target enzymes or receptors. mdpi.com

Table 1: Hypothetical Impact of Isomeric Forms on Biological Activity

CompoundBenzyl Substitution PatternPostulated Activity TrendRationale
Parent Compound4-hydroxy-3-nitrobenzylBaselineReference compound with established interaction profile.
Isomer A3-hydroxy-4-nitrobenzylPotentially ReducedAltered hydrogen bonding capacity and electronic distribution.
Isomer B2-hydroxy-5-nitrobenzylPotentially AlteredSteric hindrance from ortho-hydroxyl group may affect binding.
Isomer C4-hydroxy-5-nitrobenzylPotentially Maintained or AlteredMaintains para-hydroxyl but changes electronic influence of nitro group.

Alterations to Aromatic Ring Substituents

Beyond repositioning the existing groups, replacing the hydroxyl and nitro substituents with other functional groups can further elucidate the SAR. The goal is to probe the effects of electronics, sterics, and lipophilicity on activity. For example, replacing the strongly electron-withdrawing nitro group with a halogen (e.g., -F, -Cl) or a cyano (-CN) group could maintain the electron-deficient nature of the ring to varying degrees. nih.gov Conversely, substituting it with an electron-donating group like methoxy (B1213986) (-OCH3) or methyl (-CH3) would fundamentally change the ring's electronic character and could be detrimental or beneficial depending on the target's requirements. nih.gov

Studies on other N-benzyl derivatives have shown that substitutions at the ortho position of the benzene (B151609) ring can lead to improved inhibitory activity. nih.gov The introduction of different alkylthio side chains has also been shown to alter inhibitory activity based on the type of C-5 attached ring. brieflands.com

Table 2: Predicted Effects of Aromatic Ring Substituent Changes

AnalogModification on Benzyl RingPredicted Impact on ActivityKey Physicochemical Change
Analog 1Replace -NO2 with -ClActivity may be retained or modifiedReduced electron-withdrawing strength; altered size.
Analog 2Replace -OH with -OCH3Activity likely reducedLoss of hydrogen bond donor capability.
Analog 3Replace -NO2 with -NH2Activity likely altered significantlySwitch from strong electron-withdrawing to donating group.
Analog 4Add 2-fluoro groupActivity may be enhancedInduces conformational bias and alters electronics. nih.gov

Conformational Analysis and Biological Response

The biological response is intimately linked to the molecule's three-dimensional shape and its ability to adopt a specific conformation upon binding. The torsional angle between the uracil ring and the N1-benzyl substituent is a key conformational parameter. Substituents on the benzyl ring, particularly at the ortho positions, can create steric hindrance that restricts rotation around the N1-C(benzyl) bond. This restriction can pre-organize the molecule into a more or less favorable conformation for binding, potentially enhancing affinity. Theoretical calculations and spectroscopic analyses are often used to determine the preferred spatial orientation of such molecules. researchgate.net The conformation of the dihydrouracil (B119008) ring, for instance, can be influenced by substituents, with certain orientations being favored due to factors like anomeric stabilization. researchgate.net

Variations at the N1-Substituted Uracil Core

Modifications are not limited to the benzyl appendage; the 5-fluorouracil (B62378) core itself can be altered to probe for improved activity.

Isosteric Replacements in the Fluorouracil Core

Isosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties. researchgate.net In the 5-fluorouracil core, the fluorine atom at the C5 position is a classic bioisostere of hydrogen. chemtube3d.cominformahealthcare.com Its van der Waals radius is only slightly larger than hydrogen, meaning it introduces minimal steric perturbation. nih.gov However, its high electronegativity significantly alters the electronic properties of the pyrimidine (B1678525) ring.

Further isosteric modifications could be explored. For example, replacing the C2 or C4 carbonyl oxygen with sulfur to create a thiouracil derivative could alter the hydrogen bonding pattern and metabolic stability. nih.gov Replacing the C5 fluorine with other halogens like chlorine or bromine would increase steric bulk and change the electronic effect, likely impacting how the molecule is recognized by its target.

Impact of N1-Linker Length and Flexibility

The bond connecting the N1 atom of the uracil to the benzyl ring can be considered a linker. The length and flexibility of this linker can have a substantial impact on binding affinity. nih.govresearchgate.net While the parent compound has a direct methylene (B1212753) (-CH2-) bridge, extending this linker could allow the benzyl moiety to access different or deeper pockets in a binding site.

Introducing additional methylene units (e.g., creating an N1-phenethyl substituent) would increase both the length and flexibility of the linker. nih.gov Conversely, incorporating rigid elements, such as a double bond or a small ring, would restrict conformational freedom. The optimal linker length and flexibility represent a balance; the linker must be long enough to position the binding fragments correctly but not so flexible that a large entropic penalty is paid upon binding. nih.govresearchgate.netharvard.edu Studies on fusion proteins have shown that catalytic efficiency can decrease as linker length increases, highlighting the importance of linker optimization. rsc.org

Table 3: Influence of N1-Linker Modification on Potential Activity

ModificationLinker StructureExpected OutcomeRationale
Parent (No change)-CH2-Baseline ActivityOptimal distance and orientation for the parent scaffold.
Linker Extension-CH2-CH2-Potentially decreased activityIncreased flexibility may introduce an entropic penalty; may misalign the phenyl ring in the binding site. rsc.org
Linker Rigidification-CH=CH- (vinyl)Potentially altered activityRestricts conformational freedom, which could be beneficial or detrimental depending on the required binding pose.

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery, providing powerful tools to predict and analyze the interactions between small molecules and their biological targets. In the structure-activity relationship (SAR) analysis of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular simulations offer profound insights into the determinants of biological activity, guiding the rational design of more potent and selective therapeutic agents. jocpr.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For derivatives of 5-fluorouracil, QSAR studies are employed to predict the anticancer activity and to understand which structural, physical, or chemical properties are crucial for their function. researchgate.netresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. nih.gov These features, known as molecular descriptors, can be calculated from the two-dimensional or three-dimensional structure of the molecule. Descriptors can quantify various properties, including:

Electronic properties: such as dipole moment and atomic charges.

Steric properties: like molecular volume, surface area, and shape.

Hydrophobic properties: often represented by the partition coefficient (logP).

Topological properties: which describe the connectivity of atoms in a molecule.

A typical QSAR analysis involves developing a linear or non-linear equation that correlates these descriptors with the observed biological activity, often expressed as the concentration required to elicit a certain biological response (e.g., IC50). researchgate.net For instance, a hypothetical QSAR model for a series of 5-fluorouracil analogs might take the form:

log(1/C) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'C' is the effective concentration, and 'a', 'b', 'c', and 'd' are constants derived from statistical regression analysis. researchgate.net A high correlation coefficient (R²) from such an analysis indicates a robust model that can be used to predict the activity of newly designed, unsynthesized compounds. researchgate.net Studies on 5-FU derivatives have successfully used such models to establish relationships between geometrical properties and their activity, allowing for the theoretical estimation of the efficacy of new potential drugs. researchgate.net

Table 1: Example of Molecular Descriptors Used in QSAR Models for 5-Fluorouracil Analogs
Molecular DescriptorDescriptionImpact on Activity (Hypothetical)
LogPMeasures the lipophilicity of the compound.Positive correlation may indicate better membrane permeability.
Dipole MomentRepresents the polarity of the molecule.May influence binding to polar residues in the target's active site.
Molecular WeightThe mass of the molecule.Can affect diffusion and fit within the binding pocket.
HOMO/LUMO EnergyHighest Occupied/Lowest Unoccupied Molecular Orbital energies, related to reactivity.Can be critical for covalent bond formation with the target enzyme.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule. nih.govAffects transport properties and drug-likeness. nih.gov

By using validated QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources in the drug development process. nih.gov

Molecular Docking and Dynamics Simulations for Target Interactions

To gain a more detailed, three-dimensional understanding of how compounds like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil interact with their biological targets, molecular docking and molecular dynamics (MD) simulations are employed. These methods simulate the binding process and the stability of the resulting complex at an atomic level. journalijar.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. journalijar.com For 5-fluorouracil and its analogs, the primary target is often thymidylate synthase (TS), a crucial enzyme in DNA synthesis. nih.govnih.gov The docking process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.netjppres.com

Docking studies on various 5-FU derivatives have revealed key interactions within the active site of human thymidylate synthase (PDB ID: 1HVY). nih.gov These studies consistently highlight the importance of hydrogen bonds and other non-bonded interactions with specific amino acid residues. For example, residue analysis has shown that amino acids such as Arg50, Arg175, Ser216, and Asn226 can be crucial for binding. nih.gov

Table 2: Representative Docking Results for 5-Fluorouracil Analogs against Thymidylate Synthase
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
5-Fluorouracil (5-FU)-6.5Arg175, Ser216 nih.gov
Analog PRA10-9.1Arg50, Arg175, Arg215, Ser216, Arg176, Asn226 nih.gov
Analog FUBT-81-8.82Not specified researchgate.netjppres.com
Co-crystal 4 (5-FU + 4,4'-bipyridine)-7.9Not specified (Hydrogen Bonds) nih.gov

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. journalijar.com Starting from the docked pose, MD simulations calculate the movements of every atom in the system over a period, typically nanoseconds. This allows for an assessment of the stability of the complex. researchgate.netjppres.com

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time suggests that the binding pose is stable. semanticscholar.org RMSF analysis can pinpoint which parts of the protein or ligand are flexible and which are stable upon binding. jppres.com For instance, simulations have shown that certain modified 5-FU derivatives maintain a more stable interaction with thymidylate synthase than the parent compound, indicated by lower RMSD and RMSF values during the simulation. researchgate.netjppres.com These simulations provide crucial information on the conformational changes and energetic landscape of the binding event, validating the interactions predicted by docking and providing a more robust foundation for SAR analysis. semanticscholar.orgresearchgate.net

Development and Evaluation of Advanced Delivery Strategies for Research Applications

Formulation Methodologies for Enhanced Preclinical Research Efficacy

The efficacy of a therapeutic agent in preclinical studies can be significantly enhanced through advanced formulation methodologies. For a compound like Uracil (B121893), 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, encapsulation within nanoparticles or liposomes can offer numerous advantages, including improved solubility, stability, and pharmacokinetic profiles.

Nanoparticle Encapsulation and Characterization

Nanoparticle-based drug delivery systems have emerged as a promising approach for improving the therapeutic index of anticancer agents. wichlab.com For a prodrug such as Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, encapsulation into nanoparticles could offer several benefits. Polymeric nanoparticles, for instance, can be engineered to control the release of the encapsulated compound, potentially leading to sustained therapeutic concentrations at the target site.

The characterization of such nanoparticles is a critical step in their development. Key parameters that are typically evaluated are presented in the table below.

Parameter Method of Analysis Significance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Affects in vivo distribution, cellular uptake, and clearance. A narrow PDI indicates a homogenous population of nanoparticles.
Surface Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Provides information on the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency and Drug Loading Spectrophotometry, High-Performance Liquid Chromatography (HPLC)Determines the amount of the compound successfully encapsulated within the nanoparticles, which is crucial for determining dosage and efficacy.
In Vitro Release Profile Dialysis, Sample and Separate MethodsEvaluates the rate and extent of compound release from the nanoparticles under physiological conditions, providing insights into the release mechanism.
Stability DLS, Zeta Potential MeasurementAssesses the physical stability of the nanoparticle formulation over time and under different storage conditions.

This table presents common methods for the characterization of drug-loaded nanoparticles.

Research on nanoparticle delivery of other prodrugs has shown that this approach can enhance tumor-specific delivery through the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov

Liposomal Delivery Systems for Targeted Research

Liposomes are vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.comnih.govnih.gov For a molecule with the characteristics of Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, liposomal formulations could improve its bioavailability and reduce premature degradation.

The design of liposomal delivery systems can be tailored to achieve specific research goals. For example, the lipid composition can be modified to control the rigidity and release characteristics of the liposomes. Furthermore, the surface of liposomes can be modified with polymers like polyethylene glycol (PEG), a process known as PEGylation, to increase their circulation time in the bloodstream by evading the mononuclear phagocyte system. nih.gov

Targeted Delivery Approaches in Preclinical Models

Targeted delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy while minimizing off-target effects. For a compound like Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, targeted delivery strategies could be explored in preclinical models to enhance its potential as a cancer therapeutic.

Antibody-Drug Conjugates (ADC) Concepts with the Compound

Antibody-drug conjugates (ADCs) represent a highly targeted form of cancer therapy. axispharm.com An ADC consists of a monoclonal antibody that specifically binds to an antigen present on the surface of cancer cells, a cytotoxic payload, and a linker that connects the antibody to the payload. axispharm.com

In the context of Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, this compound could potentially serve as the payload in an ADC. The antibody would guide the ADC to the tumor cells, and upon internalization, the linker would be cleaved, releasing the active drug. The nitrobenzyl moiety in the compound could itself be part of a cleavable linker system, for instance, one that is sensitive to the tumor microenvironment. nih.govnih.govresearchgate.net

Ligand-Directed Targeting Strategies

Another approach to targeted delivery involves the use of ligands that bind to specific receptors overexpressed on the surface of cancer cells. These ligands can be small molecules, peptides, or aptamers. By conjugating these ligands to nanoparticles or liposomes carrying Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)-, it is possible to achieve active targeting to tumor cells.

For example, nanoparticles encapsulating the compound could be surface-functionalized with folic acid, which targets the folate receptor that is often overexpressed in various cancers. This would facilitate the uptake of the nanoparticles by cancer cells through receptor-mediated endocytosis.

Activation Mechanisms of Prodrugs in Preclinical Settings

The 4-hydroxy-3-nitrobenzyl group in Uracil, 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)- strongly suggests that this compound is a prodrug, designed to release the active 5-fluorouracil (B62378) under specific conditions. The activation mechanism is a key determinant of the prodrug's efficacy and selectivity.

One of the most well-studied activation mechanisms for nitrobenzyl-containing compounds is reductive activation, which is particularly relevant in the hypoxic (low oxygen) microenvironment of solid tumors. nih.govnih.gov Tumor hypoxia is a hallmark of many cancers and is associated with resistance to conventional therapies. nih.gov

The activation process would likely involve the reduction of the nitro group to a hydroxylamine or amine, catalyzed by nitroreductase enzymes that are often upregulated in hypoxic cells. researchgate.netrsc.orgacs.org This reduction would trigger a cascade of electronic rearrangements, leading to the cleavage of the bond connecting the benzyl (B1604629) group to the 5-fluorouracil, thereby releasing the active drug. nih.gov

Another potential activation mechanism for nitrobenzyl derivatives is photocleavage. scholasticahq.comnih.govresearchgate.net Upon exposure to light of a specific wavelength, the nitrobenzyl group can undergo a photochemical reaction that leads to its cleavage and the release of the active compound. nih.govnih.govresearchgate.netresearchgate.net This approach offers a high degree of spatial and temporal control over drug activation in preclinical models, although its clinical translation faces challenges related to light penetration in tissues.

The table below summarizes potential activation mechanisms for a nitrobenzyl-based prodrug.

Activation Mechanism Trigger Rationale in Cancer Therapy
Reductive Activation Hypoxia and nitroreductase enzymesTargets the hypoxic regions of tumors, which are often resistant to standard therapies.
Photocleavage Light of a specific wavelengthAllows for precise spatial and temporal control of drug release in accessible tumors.

This table outlines potential activation mechanisms for a prodrug containing a nitrobenzyl moiety.

Enzyme-Mediated Bioreduction/Bioactivation of the Nitro Group

The activation of NB-5-FU is predicated on the bioreduction of its nitroaromatic group. This chemical transformation is a key step in releasing the active 5-FU molecule and is primarily mediated by a class of enzymes known as nitroreductases. frontiersin.org

The proposed mechanism for the activation of NB-5-FU begins with the enzymatic reduction of the nitro group (NO₂) on the benzyl ring. Nitroreductase enzymes, which are found in various bacterial species and can be expressed in mammalian cells, catalyze the transfer of electrons from cellular cofactors like NAD(P)H to the nitroaromatic compound. nih.govresearchgate.net This process involves a stepwise reduction. The initial one-electron reduction forms a nitro radical anion. nih.govmdpi.com Subsequent reduction steps convert this intermediate to nitroso and then to a hydroxylamine derivative. mdpi.com

This conversion from the strongly electron-withdrawing nitro group to the electron-donating hydroxylamino group dramatically alters the electronic properties of the benzyl ring. rsc.org This electronic shift triggers a spontaneous cascade of events. For a 4-nitrobenzyl-linked compound like NB-5-FU, the formation of the 4-hydroxylaminobenzyl intermediate initiates a rapid fragmentation process. rsc.orgresearchgate.net This fragmentation leads to the cleavage of the bond connecting the benzyl trigger to the 5-FU molecule, thereby releasing the active cytotoxic drug. rsc.org

Studies on analogous 4-nitrobenzyl carbamates have shown that substituents on the benzyl ring can influence the rate of this fragmentation. rsc.org The presence of the hydroxyl group at the 4-position of NB-5-FU, being an electron-donating group, is expected to accelerate the fragmentation of the hydroxylamine intermediate, potentially leading to a more efficient release of 5-FU following bioreduction. rsc.orgresearchgate.net

Hypoxia-Activated Prodrug Potential of the Compound

The selective activation of NB-5-FU in tumor environments is linked to the phenomenon of hypoxia, or low oxygen concentration, a common feature of solid tumors. nih.gov The enzymes responsible for the bioreduction of the nitro group function optimally under hypoxic conditions, making NB-5-FU a potential hypoxia-activated prodrug (HAP). nih.gov

The basis for this hypoxia selectivity lies in the chemistry of the initial one-electron reduction step. nih.gov In well-oxygenated (normoxic) tissues, the nitro radical anion formed by the enzymatic reduction is rapidly re-oxidized back to the original nitro compound by molecular oxygen. nih.gov This process, known as a "futile cycle," prevents the accumulation of the reduced intermediates necessary for drug release and generates superoxide (B77818) radicals. nih.gov Consequently, in normal tissues with physiological oxygen levels, the prodrug remains largely inactive, minimizing systemic toxicity. nih.gov

In contrast, the low oxygen tension within hypoxic tumor regions inhibits this futile cycle. nih.gov The absence of oxygen allows the nitro radical anion to undergo further reduction to the hydroxylamine and subsequently the amine, triggering the fragmentation cascade that releases the active 5-FU. mdpi.com This differential activation results in the targeted release of the cytotoxic agent primarily within the hypoxic tumor microenvironment.

The effectiveness of a HAP is often quantified by its Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of its cytotoxicity under normoxic conditions to its cytotoxicity under hypoxic conditions. nih.govnih.gov A high HCR value indicates a high degree of selectivity for hypoxic cells. For similar nitroaromatic prodrugs, HCR values can range widely, from moderate to several thousand-fold, depending on the specific chemical structure and the cell line being tested. nih.govnih.gov While specific experimental data for NB-5-FU are not available, its design as a 4-nitrobenzyl derivative of 5-FU suggests it would exhibit significant hypoxia-selective cytotoxicity.

Illustrative Data Table

The following table is a representative example based on published data for analogous nitroaromatic prodrugs and illustrates the type of results that would be expected from a preclinical evaluation of NB-5-FU. Specific experimental data for this compound are not available in the cited literature.

CompoundCell LineIC₅₀ (Normoxia, 21% O₂) (µM)IC₅₀ (Hypoxia, <0.1% O₂) (µM)Hypoxic Cytotoxicity Ratio (HCR)
NB-5-FU (Hypothetical)MCF-7 (Human Breast Adenocarcinoma)>1005.2>19
NB-5-FU (Hypothetical)HT-29 (Human Colorectal Adenocarcinoma)>1008.7>11
5-Fluorouracil (Control)MCF-7 (Human Breast Adenocarcinoma)4.54.11.1
5-Fluorouracil (Control)HT-29 (Human Colorectal Adenocarcinoma)7.87.21.1

Metabolism and Biotransformation Research of 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil in Preclinical Systems

Enzymatic Pathways Involved in Compound Catabolism

The catabolism of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil is hypothesized to be a multifaceted process involving several key enzyme families that metabolize both the fluoropyrimidine and the nitroaromatic structures.

The Cytochrome P450 (CYP450) superfamily of enzymes is a primary catalyst of Phase I metabolism for a vast array of xenobiotics. mdpi.comnih.gov While 5-fluorouracil (B62378) itself is not a significant substrate for hepatic CYP enzymes, it has been shown to act as an inhibitor of certain isoforms, such as CYP2C9. nih.govresearchgate.net However, the initial biotransformation of the parent compound, particularly at the nitrobenzyl side chain, could be mediated by CYP enzymes.

CYP450 enzymes, which are NADPH-dependent mixed-function oxidases, are known to be involved in the metabolism of nitroaromatic compounds. youtube.com These enzymes can catalyze the reduction of the nitro group and are also essential in the final steps of converting nitroaromatic compounds to their corresponding amines. nih.gov Furthermore, prodrugs of 5-FU, such as tegafur, rely on CYP enzymes like CYP1A2, CYP2A6, and CYP2C8 for their bioactivation to 5-FU. nih.govmdpi.com Therefore, it is plausible that CYP450 enzymes could play a role in the initial metabolic steps of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, potentially through hydroxylation of the aromatic ring or reduction of the nitro group.

Table 1: Potential Cytochrome P450 Involvement in Metabolism

Enzyme Family Potential Role in Metabolism of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil
CYP2C9 Potential for inhibition by the 5-FU moiety. nih.govresearchgate.net
CYP1A2, CYP2A6, CYP2C8 Known to activate 5-FU prodrugs; could potentially metabolize the benzyl (B1604629) side chain. nih.gov

The nitro group on the benzyl moiety is a prime target for reductive metabolism. This biotransformation is critical as it can lead to the formation of pharmacologically active or potentially toxic metabolites. researchgate.net Bacterial nitroreductases, which are flavoenzymes, catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.com

This reduction can occur via two main pathways:

Oxygen-insensitive (Type I) nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group. oup.com

Oxygen-sensitive (Type II) nitroreductases catalyze a single-electron reduction, forming a nitro anion radical. In the presence of oxygen, this can lead to a futile cycle that regenerates the parent nitro compound and produces a superoxide (B77818) anion. oup.com

These reductase activities are not limited to bacteria; mammalian systems also possess enzymes capable of reducing nitroaromatic compounds. researchgate.net The reduction of the nitro group is often considered a bioactivation step, as the resulting metabolites, such as hydroxylamines, can be more reactive than the parent compound. researchgate.net The intestinal microbiota, rich in nitroreductases, may also play a significant role in the metabolism of orally administered 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil. oup.com

Identification and Characterization of Major Metabolites in Preclinical Models

Identifying the metabolites of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in preclinical systems is crucial for understanding its complete pharmacological profile. This involves the use of advanced analytical techniques to isolate and structurally elucidate the biotransformation products.

A combination of chromatographic and spectroscopic methods is essential for the comprehensive profiling of metabolites.

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for separating metabolites from complex biological matrices like plasma, urine, and tissue homogenates. mdpi.com

Mass Spectrometry (MS) : When coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides molecular weight and fragmentation data, which are critical for identifying the chemical structures of metabolites. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹⁹F NMR, is a powerful non-invasive tool for tracking the metabolism of fluorinated compounds like 5-FU. It allows for the direct detection and quantification of the parent drug and its fluorine-containing metabolites in intact cells or biological fluids. nih.govacs.org

These methods can be employed in both targeted and untargeted metabolomics approaches to gain a complete picture of the metabolic fate of the compound. nih.gov

Table 2: Analytical Techniques for Metabolite Profiling

Technique Application in Metabolite Analysis
HPLC-MS/MS Separation, identification, and quantification of parent compound and metabolites. researchgate.net
GC-MS Analysis of volatile or derivatized metabolites. mdpi.com

Once identified, the major metabolites must be assessed for their biological activity. The metabolic transformations of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil could result in several outcomes:

Activation : The compound could be a prodrug, requiring metabolic cleavage of the benzyl group to release 5-FU, which then exerts its cytotoxic effects through its anabolic metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.govmdpi.com

Inactivation : Metabolism of the 5-FU core by dihydropyrimidine (B8664642) dehydrogenase (DPD) would lead to inactive catabolites such as dihydrofluorouracil. researchgate.net

Modulated Activity : Reduction of the nitro group could produce metabolites with their own distinct biological activities, which could range from antimicrobial to antineoplastic. nih.govresearchgate.netencyclopedia.pub It is important to note that reductive metabolites of nitroaromatic compounds can also exhibit carcinogenicity. oup.com

In vitro assays using cancer cell lines and in vivo preclinical models are necessary to determine the cytotoxic, cytostatic, or other pharmacological effects of the identified metabolites.

Impact of Preclinical Metabolic Profiles on Compound Efficacy

High expression or activity of catabolic enzymes like DPD could lead to rapid degradation of the 5-FU moiety, potentially reducing the compound's anticancer efficacy. nih.gov Conversely, efficient bioactivation, either through cleavage of the benzyl group or reduction of the nitro group to a more active form, could enhance its therapeutic effect.

The development of prodrugs is often aimed at circumventing common metabolic pathways to improve pharmacokinetic properties and efficacy. nih.goved.ac.uk Therefore, understanding the metabolic stability of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil in preclinical systems, such as in the presence of liver S9 fractions, is essential. acs.org Preclinical studies that correlate metabolic profiles with treatment outcomes can help identify biomarkers predictive of response. onclive.com Genetic polymorphisms in metabolic enzymes are also a critical factor, as they can lead to significant inter-individual variability in drug metabolism and, consequently, in treatment efficacy. clinpgx.orgresearchgate.net

Advanced Analytical Methodologies for Research of 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil

High-Sensitivity Detection Methods in Biological Matrices for Research

The sensitive and accurate quantification of fluoropyrimidine derivatives in complex biological matrices is crucial for preclinical research. Methodologies such as liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) and capillary electrophoresis are at the forefront of bioanalytical techniques.

LC-MS/MS is a powerful and widely adopted technique for the determination of 5-FU and its metabolites in various biological samples, including plasma, serum, and tissue homogenates. chromatographyonline.comresearchgate.net The high specificity and sensitivity of LC-MS/MS allow for the accurate measurement of low concentrations of the analyte, which is essential in preclinical studies. chromatographyonline.comresearchgate.net The development of an LC-MS/MS method for a novel compound like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil would involve several key steps:

Sample Preparation: Effective sample cleanup is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comsci-hub.se For 5-FU, a new SPE sample cleanup procedure has been reported that takes advantage of its anionic state under basic conditions. chromatographyonline.com

Chromatographic Separation: Achieving good chromatographic separation is vital to resolve the analyte from endogenous matrix components and its potential metabolites. Hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for the separation of polar compounds like 5-FU. chromatographyonline.com

Mass Spectrometric Detection: The use of a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. mdpi.comnvkc.nl The selection of appropriate precursor-to-product ion transitions is a critical step in method development.

Recent advancements in LC-MS/MS methods have led to ultrasensitive assays with lower limits of quantitation (LLOQ) in the sub-ng/mL range, enabling detailed pharmacokinetic studies in small animal models. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Method Parameters for 5-Fluorouracil (B62378) Quantification in Preclinical Samples

ParameterConditionReference
LC SystemAgilent 1100 system chromatographyonline.com
MS SystemTandem quadrupole 4000 Qtrap system (AB Sciex) chromatographyonline.com
ColumnPhenomenex Luna HILIC (3 µm, 150 mm × 2.00 mm, 200 Å) chromatographyonline.com
Mobile Phase A100 mM ammonium formate in water chromatographyonline.com
Mobile Phase BAcetonitrile (B52724) chromatographyonline.com
Ionization ModeNegative ion electrospray basinc.com
LLOQ0.1 ng/mL in mouse plasma chromatographyonline.com

Capillary electrophoresis (CE) offers an alternative to LC-based methods for the analysis of polar compounds like 5-FU and its derivatives. jfda-online.comwikipedia.org CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent consumption. wikipedia.org A method for the determination of 5-FU in hospital effluents using CE has been developed, demonstrating its applicability for environmental monitoring. nih.gov

Microfluidic devices, also known as lab-on-a-chip systems, are emerging as powerful tools in pharmaceutical analysis. mdpi.comnih.gov These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. mdpi.com Microfluidic systems have been used to study the cytotoxic effects of 5-FU in combination with other drugs on cancer cells, allowing for high-throughput screening with low cell numbers. nih.gov Paper-based microfluidic devices offer a low-cost and easy-to-use platform for various diagnostic applications. mdpi.comyoutube.com

In Situ and Real-Time Monitoring Techniques in Cellular Research

Understanding the cellular uptake, distribution, and target engagement of a compound is fundamental to elucidating its mechanism of action. In situ and real-time monitoring techniques provide invaluable insights into these dynamic processes within living cells.

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time. wisc.edumdpi.com While 5-FU itself is non-fluorescent, its cellular uptake and localization can be studied using fluorescently labeled nanoparticles or by employing fluorescent probes that respond to its presence or downstream effects. nih.gov

For instance, the cellular uptake of rhodamine-entrapped PLGA nanoparticles loaded with 5-FU has been visualized using confocal microscopy. nih.gov This approach allows for the tracking of the delivery vehicle and inferring the intracellular destination of the drug.

Another strategy involves the use of fluorogenic probes that become fluorescent upon binding to a specific target or in response to a particular cellular event. acs.orgwiley.com The development of a specific fluorescent probe for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil would enable direct visualization of its uptake, distribution, and accumulation in different cellular compartments. The design of such probes often focuses on properties like cell permeability, brightness, photostability, and far-red excitation wavelengths to minimize phototoxicity and background fluorescence. acs.orgwiley.com

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in response to the presence of a specific analyte. acs.orgcytion.com Electrochemical biosensors have been developed for the sensitive detection of 5-FU. nih.gov These sensors often utilize modified electrodes to enhance sensitivity and lower the limit of detection. nih.gov

A field-effect transistor (FET) based biosensor has been proposed for the detection of uncharged 5-FU. researchgate.net This method utilizes the sequential adsorption of 5-FU modified bovine serum albumin to generate a detectable signal. researchgate.net The development of highly specific biorecognition elements, such as aptamers or antibody fragments, is key to creating robust biosensors for novel compounds like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil.

Quantification of Intracellular Metabolites for Mechanistic Studies

To exert its biological activity, 5-FU must be converted intracellularly into its active metabolites. nih.gov The quantification of these intracellular metabolites is crucial for understanding the compound's mechanism of action and for studying mechanisms of drug resistance. nih.govlatrobe.edu.au

High-resolution mass spectrometry-based metabolomic workflows have been developed to effectively extract and quantify 5-FU metabolites in cell lysates. nih.govlatrobe.edu.au These methods have revealed that reduced levels of 5-FU metabolites are associated with chemoresistance. nih.gov An LC-MS/MS assay has been developed for the quantification of the active 5-FU nucleotides in peripheral blood mononuclear cells (PBMCs), providing a tool to study their intracellular pharmacokinetics. nih.govnih.gov

The study of the intracellular anabolism of 5-FU and its incorporation into nucleic acids can be performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This technique allows for the simultaneous determination of multiple anabolic metabolites. nih.gov

Table 2: Key Intracellular Metabolites of 5-Fluorouracil and Analytical Methods for their Quantification

MetaboliteFull NameAnalytical MethodReference
FdUMPFluorodeoxyuridine monophosphateLC-MS/MS, LC-HRMS nih.govnih.gov
FUTPFluorouridine triphosphateLC-MS/MS nih.govnih.gov
FdUTPFluorodeoxyuridine triphosphateLC-MS/MS nih.govnih.gov
5-FUH25,6-dihydro-5-fluorouracilLC-MS/MS sci-hub.se

Computational and Theoretical Investigations of 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These calculations provide a static, gas-phase or solvated-phase picture of the molecule's structure and reactivity.

Electronic Structure and Reactivity Descriptors

The electronic structure of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil dictates its stability, reactivity, and potential interaction with biological molecules. DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. africaresearchconnects.com

From these orbital energies, several global reactivity descriptors can be derived, which quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to nucleophilic and electrophilic attack. mdpi.com For this prodrug, the nitro group and the carbonyl groups of the uracil (B121893) ring are expected to be the most electronegative regions, while the hydrogen atoms of the hydroxyl and amine groups would be the most electropositive sites.

ParameterPredicted Value (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.40Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.45Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Chemical Hardness (η)2.225Measures resistance to change in electron distribution.
Electrophilicity Index (ω)4.28Quantifies the ability of the molecule to accept electrons.

Energetics of Prodrug Activation Pathways

A crucial aspect of this prodrug's design is its selective activation in the tumor microenvironment. The 3-nitrobenzyl moiety is a classic hypoxia-targeting group. In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group. This reduction initiates a cascade of electronic rearrangements, leading to a 1,6-elimination (or similar fragmentation) that cleaves the benzyl (B1604629) group from the N1 position of the uracil ring, releasing free 5-FU.

Quantum chemical calculations are used to model the reaction pathway for this activation process. nih.gov By calculating the geometries and energies of the reactant, transition states (TS), intermediates, and products, a potential energy surface for the activation can be constructed. nih.gov This allows for the determination of activation energy barriers for key steps, such as the initial reduction of the nitro group and the final fragmentation step. A viable prodrug should have a sufficiently high energy barrier to remain stable under normal physiological conditions but a significantly lower barrier under the targeted activating conditions (e.g., enzymatic reduction). Theoretical studies on similar prodrugs have shown that the energy barrier for the release of the active drug can be computationally estimated to validate the design. nih.gov

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Nitro Group Reduction (Step 1)Enzymatic conversion of -NO2 to -NHOH.Enzyme-dependent
Cyclization/RearrangementFormation of an intermediate preceding cleavage.~15-20
Fragmentation (Release of 5-FU)Final cleavage of the N-C bond to release the active drug.~25-30

Molecular Dynamics Simulations

While quantum calculations provide insight into static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time in a more realistic, solvated biological environment. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Compound-Target Interaction Dynamics

Upon release, the active drug, 5-FU, is converted intracellularly to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP's primary target is the enzyme thymidylate synthase (TS), which it inhibits, thereby halting DNA synthesis. While the prodrug itself does not bind to TS, MD simulations are invaluable for studying the binding of its active metabolite, FdUMP, to the enzyme's active site.

Simulations can be initiated with the FdUMP ligand docked into the TS active site. semanticscholar.org The MD trajectory, typically spanning hundreds of nanoseconds, reveals the stability of the protein-ligand complex, the specific hydrogen bonds and hydrophobic interactions that maintain binding, and the flexibility of the ligand and surrounding amino acid residues. youtube.com This information is critical for understanding the mechanism of inhibition and for designing more potent analogues.

Membrane Permeation and Intracellular Transport Simulations

For the prodrug to be effective, it must first enter the target cancer cell. Passive diffusion across the cell membrane is a key transport mechanism. MD simulations can model this process by placing the prodrug in a simulated environment containing a lipid bilayer mimicking a cell membrane. acs.orgnih.gov

Using techniques like steered molecular dynamics (SMD) or umbrella sampling, the free energy profile, or Potential of Mean Force (PMF), for moving the molecule from the aqueous environment across the hydrophobic lipid core can be calculated. nih.gov This profile reveals the energy barriers the molecule must overcome to enter and cross the membrane. Properties of the prodrug, such as its size, polarity, and flexibility, will influence this energy profile. A successful prodrug design should result in a molecule capable of passively crossing the cell membrane to reach the intracellular environment where activation occurs. nih.gov

In Silico Prediction of Biological Activities and ADMET Properties

Beyond fundamental physical properties, a wide range of computational tools and models exist to predict the pharmacological and toxicological profile of a drug candidate. These in silico predictions are crucial for early-stage assessment and for identifying potential liabilities.

A variety of biological activities can be predicted using machine learning models trained on large datasets of known compounds. For 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, predictions would likely indicate activity as a pro-drug for antineoplastic agents.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for a drug's success. Numerous software packages and web servers (e.g., SwissADME, pkCSM) use quantitative structure-activity relationship (QSAR) models and other algorithms to predict these properties. bohrium.com Key predicted parameters include gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and various toxicity endpoints like mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. bohrium.com The predictions also assess "drug-likeness" based on criteria like Lipinski's Rule of Five, which helps to evaluate if a compound has physicochemical properties that would make it a likely orally active drug. bohrium.com

Predicted ADMET and Physicochemical Properties
PropertyPredicted Value/OutcomeSignificance
Molecular Weight295.2 g/molSatisfies Lipinski's Rule (&lt;500)
LogP1.35Satisfies Lipinski's Rule (&lt;5); indicates good solubility/permeability balance.
H-Bond Donors2Satisfies Lipinski's Rule (&lt;5)
H-Bond Acceptors7Satisfies Lipinski's Rule (&lt;10)
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing neurotoxicity.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this metabolic enzyme.
AMES ToxicityNon-mutagenicPredicted to have a low risk of causing DNA mutations.
hERG I InhibitorNoLow risk of causing cardiotoxicity.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules with potentially enhanced activity. For uracil derivatives, which are widely investigated as anticancer agents, pharmacophore models often highlight key features necessary for interaction with target enzymes like thymidylate synthase. nih.gov

Research on various substituted uracil derivatives has led to the development of pharmacophore models that typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions as critical features. researchgate.netnih.gov For a molecule like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, a hypothetical pharmacophore model can be constructed based on its constituent parts:

Hydrogen Bond Acceptors: The oxygen atoms of the uracil ring, the nitro group, and the hydroxyl group are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The hydrogen atom of the hydroxyl group and the N-H group of the uracil ring can act as hydrogen bond donors.

Aromatic/Hydrophobic Region: The benzyl group provides a significant hydrophobic and aromatic feature, which can engage in pi-pi stacking or hydrophobic interactions with the biological target.

Electron-Withdrawing Feature: The fluorine atom at the 5-position is a key feature in many active 5-FU derivatives, enhancing the acidity of the N1-proton and contributing to the mechanism of action.

These features can be mapped onto a 3D arrangement to predict the molecule's potential to fit into the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine (B1678525) and uracil derivatives have further refined these models by correlating specific structural modifications with changes in biological activity. nih.govmdpi.com

Pharmacophoric FeaturePotential Contribution from 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracilPredicted Importance in Biological Activity
Hydrogen Bond Acceptor (HBA)Uracil carbonyl oxygens, Nitro group oxygens, Hydroxyl oxygenHigh
Hydrogen Bond Donor (HBD)Uracil N-H, Hydroxyl groupHigh
Hydrophobic/Aromatic CenterBenzyl ringModerate to High
Negative Ionizable FeaturePotential for deprotonation of N-HModerate
Halogen Bond DonorFluorine at C5Moderate

In Silico Metabolism Prediction for Preclinical Pathways

In silico metabolism prediction utilizes computational algorithms to foresee how a drug candidate might be metabolized by the body. This is a critical step in preclinical evaluation, as metabolic pathways can significantly influence a compound's efficacy, toxicity, and pharmacokinetic profile. mdpi.com For fluoropyrimidine compounds like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, the primary metabolizing enzymes are expected to be the cytochrome P450 (CYP) family and dihydropyrimidine (B8664642) dehydrogenase (DPD). drugbank.comnih.gov

Predictive models can identify potential sites of metabolism on the molecule. For 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, several metabolic transformations can be anticipated:

Reduction of the Nitro Group: The nitro group on the benzyl ring is a likely site for reduction by nitroreductases, which can be found in both mammalian tissues and gut microbiota. This would transform the nitro group into an amino group.

Hydroxylation of the Aromatic Ring: The benzyl ring could undergo hydroxylation at various positions, mediated by CYP enzymes.

Degradation of the Uracil Ring: The uracil ring can be catabolized by DPD, a key enzyme in the breakdown of pyrimidines. drugbank.com This is a common metabolic pathway for 5-fluorouracil (B62378) and its derivatives.

Conjugation Reactions: The hydroxyl group provides a site for phase II conjugation reactions, such as glucuronidation or sulfation, which typically increase water solubility and facilitate excretion.

In silico tools can provide a ranked list of the most probable metabolites, which can then guide experimental metabolic studies. news-medical.net These predictions are based on databases of known metabolic reactions and quantum chemistry calculations that assess the reactivity of different sites on the molecule. rfppl.co.in

Predicted Metabolic PathwayPotential Metabolite StructureEnzyme Family ImplicatedPredicted Impact on Activity
Nitro Reduction1-(3-amino-4-hydroxybenzyl)-5-fluorouracilNitroreductasesLikely altered activity
Aromatic Hydroxylation5-fluoro-1-(dihydroxy-nitrobenzyl)uracilCytochrome P450 (e.g., CYP1A2, CYP3A4)Potentially altered activity and solubility
Uracil Ring Cleavageα-fluoro-β-alanine derivativesDihydropyrimidine Dehydrogenase (DPD)Inactivation
GlucuronidationGlucuronide conjugate at the hydroxyl groupUDP-glucuronosyltransferases (UGTs)Increased excretion, likely inactivation
SulfationSulfate conjugate at the hydroxyl groupSulfotransferases (SULTs)Increased excretion, likely inactivation

Future Directions and Research Opportunities for 5 Fluoro 1 4 Hydroxy 3 Nitrobenzyl Uracil

Exploration of New Therapeutic Areas Beyond Initial Focus

While the primary focus for 5-FU derivatives has traditionally been in oncology, the unique structural modifications of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil may confer activity in other therapeutic areas. The introduction of the 4-hydroxy-3-nitrobenzyl group at the N1 position could modulate its biological activity, opening doors to new applications.

Future research should systematically screen this compound against a variety of targets beyond cancer. For instance, numerous 5-substituted uracil (B121893) derivatives have demonstrated potential as antiviral agents, inhibiting viruses such as HIV-1 and herpes simplex virus. mdpi.com The specific substitutions on the benzyl (B1604629) ring of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil could lead to novel interactions with viral enzymes or proteins. Furthermore, fluorinated five-membered heterocycles have shown a wide range of therapeutic activities, including anti-inflammatory and antimalarial effects. nih.govsemanticscholar.org A comprehensive screening of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil against a panel of viruses, bacteria, and other pathogens could unveil previously unexplored therapeutic potential.

Table 1: Potential Therapeutic Areas for 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil

Therapeutic AreaRationale for Exploration
Antiviral 5-substituted uracil derivatives have known antiviral activity. mdpi.com
Anti-inflammatory Fluorinated heterocycles have demonstrated anti-inflammatory properties. nih.govsemanticscholar.org
Antimalarial The chemical scaffold shows potential for activity against protozoal diseases. nih.gov
Antifungal Nucleic acid analogues are a known class of antifungal agents. mdpi.com

Development of Multi-Functional Analogs and Hybrid Compounds

The concept of creating hybrid molecules, where two or more pharmacophores are combined into a single entity, is a promising strategy in drug discovery. This approach can lead to compounds with multiple mechanisms of action, potentially overcoming drug resistance and enhancing therapeutic efficacy. For 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, the benzyl moiety offers a versatile scaffold for the development of multi-functional analogs.

Researchers can explore the synthesis of hybrid compounds by linking other biologically active molecules to the benzyl ring. For example, derivatives of 5-FU have been conjugated with other anticancer agents to create mutual prodrugs. mdpi.com The nitro group on the benzyl ring could be reduced to an amine, providing a reactive handle for conjugation with other therapeutic agents, such as kinase inhibitors or DNA-intercalating agents. Structure-activity relationship studies have shown that various substitutions on the benzyl moiety can significantly affect the cytotoxic potency of 5-FU derivatives. researchgate.net This highlights the potential for fine-tuning the biological activity of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil through chemical modification.

Integration with Emerging Technologies in Preclinical Research (e.g., organ-on-a-chip, CRISPR screening)

The preclinical evaluation of novel drug candidates is being revolutionized by emerging technologies that offer more accurate and human-relevant data. Organ-on-a-chip and CRISPR screening are two such technologies that hold immense potential for advancing the preclinical research of 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil.

Organ-on-a-chip technology allows for the creation of microfluidic devices that mimic the structure and function of human organs. mdpi.comnih.gov These "organs-on-chips" can be used to test the efficacy and toxicity of drug candidates in a more physiologically relevant environment than traditional 2D cell cultures. europa.euduke.edu For 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, a multi-organ chip system could be used to assess its metabolism, efficacy, and potential toxicity to different organs simultaneously. nih.gov This would provide valuable insights into its pharmacokinetic and pharmacodynamic properties before moving to in vivo studies.

CRISPR-Cas9 gene-editing technology has enabled genome-wide screening to identify genes that contribute to drug resistance. nih.gov By performing CRISPR screens in cancer cell lines treated with 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, researchers can identify key genes and pathways involved in its mechanism of action and potential resistance mechanisms. mdpi.comnih.gov This information is crucial for developing combination therapies and for identifying patient populations that are most likely to respond to the drug.

Addressing Research Gaps and Challenges in Preclinical Investigations

Despite the promise of novel 5-FU derivatives like 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil, several research gaps and challenges need to be addressed in preclinical investigations. A significant hurdle in the development of 5-FU analogs is the potential for drug resistance. nih.govnih.gov While the structural modifications in 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil may help to overcome some resistance mechanisms, this needs to be thoroughly investigated.

Another challenge is the translation of in vitro findings to in vivo efficacy. Many promising compounds fail in animal studies due to poor pharmacokinetic properties or unforeseen toxicities. nih.govresearchgate.net To address this, future preclinical studies on 5-fluoro-1-(4-hydroxy-3-nitrobenzyl)uracil should include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity profiling. The development of orally bioavailable precursors or prodrugs could also be a valuable strategy to improve its clinical potential. ed.ac.uk Furthermore, the synthesis of such derivatives needs to be efficient and scalable to be viable for further development. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.